molecular formula C20H17N3O3S2 B2786736 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 920403-25-4

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2786736
CAS No.: 920403-25-4
M. Wt: 411.49
InChI Key: IRGMDBJODYXMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide: is a complex organic compound that features a combination of thiophene, pyridazine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridazine intermediates, followed by their coupling with naphthalene-2-sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazine derivatives

    Substitution: Nitrated or halogenated naphthalene derivatives

Mechanism of Action

The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is unique due to its combination of thiophene, pyridazine, and naphthalene moieties, which confer distinct electronic and steric properties, making it a versatile scaffold for various applications.

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-12-26-20-10-9-18(22-23-20)19-6-3-13-27-19/h1-10,13-14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMDBJODYXMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.